

Application Notes and Protocols: Ruvonoflast Stock Solution for Cell Culture

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Compound of Interest

Compound Name: Ruvonoflast

Cat. No.: B15137668

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ruvonoflast (also known as NT-0796) is a potent and selective, central nervous system (CNS)-penetrant prodrug that inhibits the NLRP3 inflammasome.[1][2][3] Intracellularly, **Ruvonoflast** is converted by carboxylesterase-1 (CES1) to its active carboxylic acid form, NDT-19795, which is a highly potent inhibitor of the NLRP3 inflammasome.[4] The NLRP3 inflammasome is a key component of the innate immune system and has been implicated in a wide range of inflammatory diseases. Aberrant activation of the NLRP3 inflammasome is associated with various disorders, including neurodegenerative diseases, metabolic syndrome, and cardiovascular diseases.[5] **Ruvonoflast** has demonstrated the ability to inhibit the release of IL-1 β in human peripheral blood mononuclear cells (PBMCs) with an IC₅₀ value of 0.32 nM. [1][3][6] These application notes provide a detailed protocol for the preparation of a **Ruvonoflast** stock solution and its application in cell culture experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Ruvonoflast**.

Parameter	Value	Reference
Molecular Formula	C ₂₃ H ₂₇ N ₃ O ₄	[6]
Molecular Weight	409.48 g/mol	[6]
Purity	≥98% (HPLC recommended)	Commercial supplier data
Solubility	100 mg/mL in DMSO	[6]
IC ₅₀ (IL-1β release in human PBMCs)	0.32 nM	[1][3][6]
In Vitro Working Concentration Range	0.0001 - 10 μM	[1]
Storage of Powder	-20°C for 3 years, 4°C for 2 years	[6]
Storage of Stock Solution (in DMSO)	-80°C for 6 months, -20°C for 1 month	[6]

Experimental Protocols

Preparation of Ruvonoflast Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of **Ruvonoflast** in Dimethyl Sulfoxide (DMSO).

Materials:

- **Ruvonoflast** powder
- Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer

- Pipettes and sterile filter tips

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
- Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:
 - $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - For 1 mL of a 10 mM stock solution:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 409.48 \text{ g/mol} = 4.0948 \text{ mg}$
- Weighing: Carefully weigh 4.1 mg of **Ruvonoflast** powder and transfer it to a sterile microcentrifuge tube.
- Dissolution: Add 1 mL of cell culture grade DMSO to the tube containing the **Ruvonoflast** powder.
- Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required to facilitate dissolution.
- Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Cell Treatment with Ruvonoflast

This protocol provides a general guideline for treating cultured cells with **Ruvonoflast**. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.

Materials:

- Cultured cells in appropriate cell culture vessels
- Complete cell culture medium
- 10 mM **Ruvonoflast** stock solution
- Sterile pipettes and filter tips

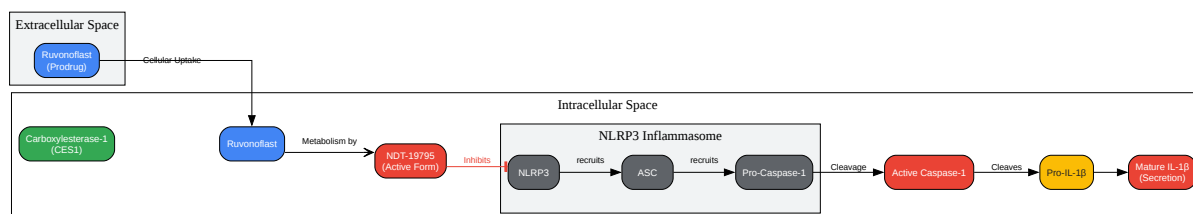
Procedure:

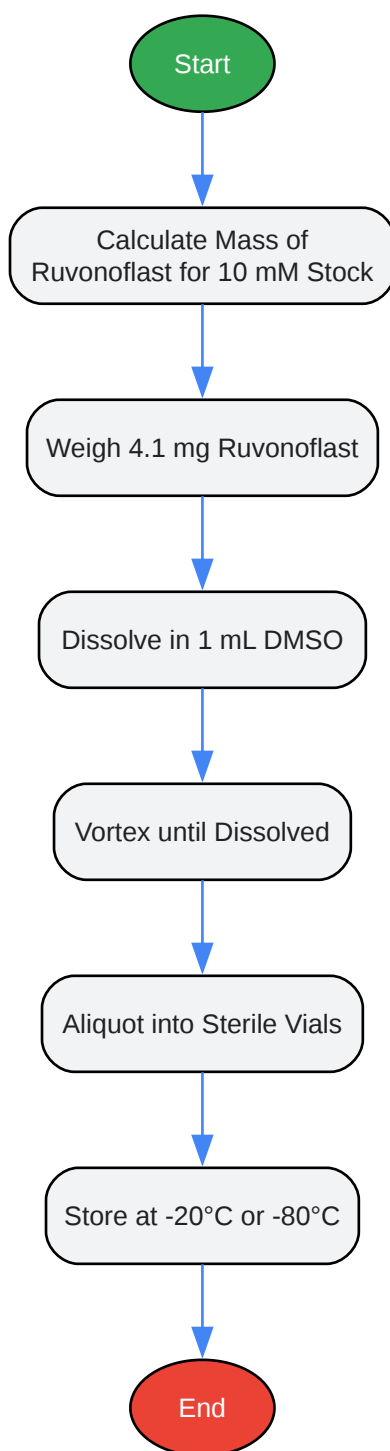
- Cell Seeding: Seed cells at the desired density in a multi-well plate or other culture vessel and allow them to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO₂.
- Preparation of Working Solution:
 - Thaw an aliquot of the 10 mM **Ruvonoflast** stock solution at room temperature.
 - Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A starting range of 1 nM to 10 µM is suggested.
 - Important: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
- Cell Treatment:
 - Remove the existing culture medium from the cells.
 - Add the freshly prepared medium containing the desired concentration of **Ruvonoflast** (or vehicle control) to the respective wells.
- Incubation: Incubate the cells for the desired period. For studies on NLRP3 inflammasome inhibition, a pre-incubation with **Ruvonoflast** for 1-2 hours before stimulation with an inflammasome activator (e.g., LPS and ATP or nigericin) is common.

- Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), ELISA for cytokine measurement (e.g., IL-1 β), or Western blotting for protein analysis.

Visualizations

Ruvonoflast Mechanism of Action





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